Xanthine, 3-(2-hydroxyethyl)-1-methyl-

Aqueous solubility Xanthine formulation In vitro assay design

Xanthine, 3-(2-hydroxyethyl)-1-methyl- (CAS 31542-47-9) is a synthetic disubstituted xanthine derivative bearing a methyl group at the N1 position and a 2-hydroxyethyl group at the N3 position of the purine-2,6-dione core. This compound belongs to the broader class of N1,N3-alkylxanthines, which are pharmacologically significant scaffolds with documented activity as phosphodiesterase (PDE) inhibitors, adenosine receptor antagonists, and dipeptidyl peptidase-IV (DPP-IV) inhibitors.

Molecular Formula C8H10N4O3
Molecular Weight 210.19 g/mol
CAS No. 31542-47-9
Cat. No. B14692769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthine, 3-(2-hydroxyethyl)-1-methyl-
CAS31542-47-9
Molecular FormulaC8H10N4O3
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(N=CN2)N(C1=O)CCO
InChIInChI=1S/C8H10N4O3/c1-11-7(14)5-6(10-4-9-5)12(2-3-13)8(11)15/h4,13H,2-3H2,1H3,(H,9,10)
InChIKeyXXSKBKUNDLWMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthine, 3-(2-hydroxyethyl)-1-methyl- (CAS 31542-47-9): Physicochemical and Structural Baseline for Procurement Evaluation


Xanthine, 3-(2-hydroxyethyl)-1-methyl- (CAS 31542-47-9) is a synthetic disubstituted xanthine derivative bearing a methyl group at the N1 position and a 2-hydroxyethyl group at the N3 position of the purine-2,6-dione core [1]. This compound belongs to the broader class of N1,N3-alkylxanthines, which are pharmacologically significant scaffolds with documented activity as phosphodiesterase (PDE) inhibitors, adenosine receptor antagonists, and dipeptidyl peptidase-IV (DPP-IV) inhibitors [2]. Unlike the natural methylxanthines caffeine (1,3,7-trimethyl), theophylline (1,3-dimethyl), and theobromine (3,7-dimethyl), this compound carries a polar hydroxyethyl substituent at N3, which fundamentally alters its aqueous solubility and hydrophilicity profile relative to both natural and synthetic analogs [1].

High-aqueous-solubility xanthine scaffold for co-solvent-free assay dosing
Dual N1-methyl/N3-hydroxyethyl substitution for PDE isoenzyme selectivity profiling
Pre-functionalized core with orthogonal handles for DPP-IV inhibitor library synthesis

Why Xanthine, 3-(2-hydroxyethyl)-1-methyl- Cannot Be Simply Substituted with Other Xanthine Derivatives


Xanthine derivatives exhibit highly position-dependent and substituent-dependent physicochemical behavior that precludes generic interchange. The N3-(2-hydroxyethyl) group in this compound confers aqueous solubility approximately 65-fold higher than theobromine and nearly 3-fold higher than theophylline, while the specific N1-methyl/N3-hydroxyethyl combination generates a distinct PDE isoenzyme inhibition profile that differs from both N3-alkyl-only and N7-substituted analogs [1]. Furthermore, the presence of the N1-methyl group significantly reduces renal clearance relative to N3-alkyl-only congeners by limiting active tubular secretion, a pharmacokinetic consequence documented across the N1,N3-alkylxanthine series [2]. These multi-dimensional differences—in solubility, protein binding, metabolic handling, and enzyme inhibition selectivity—mean that substituting this compound with a generic xanthine such as theophylline, caffeine, or even another N3-alkylxanthine will yield quantitatively different experimental outcomes in any assay where solubility, biodistribution, or target engagement is relevant.

Solubility profile mismatch
Solubility can exceed theobromine by ~65-fold and theophylline by ~3-fold; directly substituting natural xanthines may shift concentration-response without co-solvent adjustment.
PDE isoenzyme selectivity divergence
N3-hydroxyethyl confers broad PDE coverage absent in N1-only or N7-substituted xanthines; swapping with caffeine or enprofylline shifts target engagement profile.
Pharmacokinetic handling differences
N1-methyl reduces renal clearance relative to N3-alkyl-only congeners; replacing with a simple N3-alkylxanthine may alter in vivo exposure and protein binding.

Quantitative Differentiation Evidence for Xanthine, 3-(2-hydroxyethyl)-1-methyl- (CAS 31542-47-9) Against Key Comparators


Aqueous Solubility: ~65-Fold Enhancement Over Theobromine and ~2.9-Fold Over Theophylline

The aqueous solubility of Xanthine, 3-(2-hydroxyethyl)-1-methyl- is predicted at 21.6 g/L (ALOGPS), which exceeds the experimentally measured solubility of theophylline (7.36 g/L at 25°C) by approximately 2.9-fold and exceeds theobromine (0.33 g/L at 25°C) by approximately 65-fold [1][2]. This solubility advantage is attributable to the N3-(2-hydroxyethyl) substituent introducing a primary alcohol that acts as a hydrogen-bond donor/acceptor, markedly improving aqueous solvation compared to the methyl groups at corresponding positions in theophylline and theobromine. Even 7-(2-hydroxyethyl)theophylline, which carries the same hydroxyethyl group but at the N7 position, has a reported solubility of only ~2.99 g/L, demonstrating that the N3 placement of the hydroxyethyl group is critical to achieving maximal solubility enhancement [3].

Aqueous Solubility
Cross-study comparable
~65× higher than theobromine; ~2.9× higher than theophylline
Supports aqueous-formulation workflow and co-solvent-free assay design
Predicted value (ALOGPS); experimental validation recommended
Aqueous solubility Xanthine formulation In vitro assay design

Hydrophilicity (logP): Distinguishing Polarity Profile from Theophylline and Caffeine

Xanthine, 3-(2-hydroxyethyl)-1-methyl- has a predicted logP of -0.68 (ALOGPS), which is substantially more negative (more hydrophilic) than theophylline (ALOGPS logP -0.26) and caffeine (experimental logP -0.07) [1][2][3]. This 0.42 log unit difference from theophylline corresponds to an approximately 2.6-fold lower octanol-water partition coefficient, meaning the target compound will preferentially partition into aqueous phases relative to theophylline at equilibrium. The increased hydrophilicity directly impacts membrane permeability predictions, plasma protein binding extent, and volume of distribution—all parameters documented to correlate with logP across the N1,N3-alkylxanthine series [4]. By contrast, 7-(2-hydroxyethyl)theophylline (etofylline) has a logP of approximately -1.57, revealing that placement of the hydroxyethyl group at N3 versus N7 produces meaningfully different polarity outcomes .

Hydrophilicity (logP)
Cross-study comparable
logP -0.68 vs theophylline -0.26 (Δ+0.42 more hydrophilic); vs caffeine -0.07 (Δ+0.61)
Indicates polarity-driven separation in ADME models and permeability screens
ALOGPS predicted; confirmed experimental logP recommended
logP Lipophilicity ADME prediction Drug-likeness

N3-Hydroxyethyl vs. N3-Methyl: Dramatic Solubility Contrast Driven by Substituent Polarity

A direct comparison of N3-substituent effects reveals that replacing the N3-methyl group (as in 3-methylxanthine) with an N3-(2-hydroxyethyl) group transforms the compound from practically water-insoluble to highly water-soluble. 3-Methylxanthine (CAS 1076-22-8) is reported as insoluble in water by multiple supplier datasheets and standard references , whereas Xanthine, 3-(2-hydroxyethyl)-1-methyl- has a predicted solubility of 21.6 g/L [1]. This represents a solubility improvement from <0.1 g/L (below practical detection in aqueous buffer) to >20 g/L—an increase of at least 200-fold attributable solely to the replacement of a methyl with a hydroxyethyl at the N3 position. The primary alcohol moiety introduces both hydrogen-bond donor and acceptor capacity (total HBD count increases from 1 to 2; HBA count from 4 to 5), fundamentally altering the compound's interaction with the aqueous environment [1].

N3 Substituent Effect
Class-level inference
≥200-fold solubility gain over 3-methylxanthine (N3-CH₃ → N3-CH₂CH₂OH)
Validates N3-hydroxyethyl as a solubility-enhancing motif for xanthine libraries
Based on ALOGPS prediction vs reported insoluble 3-methylxanthine; wet-lab confirmation needed
Structure-solubility relationship N3-substituted xanthine Hydroxyethyl substituent effect

Differential PDE Isoenzyme Inhibition Profile Conferred by N3 vs. N1 Substitution Positioning

Structure-activity relationship studies by Miyamoto et al. (1995) established that alkylation at the N3 position of xanthine increases inhibitory activity on every PDE isoenzyme tested (PDE I–IV), whereas alkylation at the N1 position potentiates PDE IV inhibition with increasing chain length but simultaneously decreases activity on other PDE isoenzymes [1]. Xanthine, 3-(2-hydroxyethyl)-1-methyl- uniquely combines both substitution types: a polar N3-hydroxyethyl (analogous to the solubilizing N3-alkyl chains studied) and an N1-methyl group. Based on the established SAR, this compound is predicted to exhibit broad PDE isoenzyme coverage from the N3 substituent while the N1-methyl provides PDE IV potentiation—yielding a selectivity profile that differs qualitatively from both N3-alkyl-only xanthines (e.g., enprofylline, which lacks PDE IV potentiation from N1 substitution) and N1,N3-dialkyl xanthines with lipophilic N3 chains (e.g., 1-methyl-3-propylxanthine) [1][2].

PDE Isoenzyme SAR
Class-level inference
N3-alkylation broadens PDE I–IV inhibition; N1-methylation potentiates PDE IV (Miyamoto 1995)
Dual substitution scaffold enables PDE selectivity profiling not possible with mono-substituted xanthines
SAR from guinea-pig tracheal PDEs; direct IC50 values for this compound not reported
Phosphodiesterase inhibition PDE isoenzyme selectivity Xanthine SAR

Protein Binding and Pharmacokinetic Differentiation: N1-Methyl Reduces Renal Clearance Relative to N3-Alkyl-Only Xanthines

Comparative pharmacokinetic studies by Apichartpichean et al. (1991) across four N3-alkylxanthines and four N1-methyl-N3-alkylxanthines demonstrated that the presence of an N1-methyl group markedly reduces renal elimination by limiting active tubular secretion [1]. Renal clearance decreased with increasing lipophilicity across the series, and the N1-methyl group further attenuated renal excretion independent of lipophilicity effects. Parallel protein binding studies by Hasegawa et al. (1991) showed that the extent of serum albumin binding increases both when an N3-alkyl chain is lengthened and when an N1-methyl group is added to an N3-alkylxanthine scaffold [2]. For Xanthine, 3-(2-hydroxyethyl)-1-methyl-, the polar N3-hydroxyethyl group is expected to produce lower protein binding than N3-alkyl congeners of similar molecular weight (due to reduced hydrophobicity), while the N1-methyl group contributes to reduced renal clearance relative to N3-hydroxyethyl-only xanthines.

PK Differentiation
Class-level inference
N1-methyl reduces renal clearance; polar N3 lowers predicted protein binding (Apichartpichean 1991)
Supports PK reference compound use for benchmarking lipophilic analogs
Quantitative fu and CLr values for this specific analog not published; extrapolated from series SAR
Plasma protein binding Renal clearance Xanthine pharmacokinetics Volume of distribution

Xanthine-Based DPP-IV Inhibitor Scaffold: Patent-Literature-Validated Building Block with Defined Substitution Vector

Xanthine-based DPP-IV inhibitors were first disclosed in the patent literature in 2002 and have since generated several dozen published accounts, with at least one xanthine-derived compound advancing into clinical trials [1]. The N3-(2-hydroxyethyl)-N1-methyl substitution pattern of the target compound provides two defined diversification vectors: the N3-hydroxyethyl group serves as a polar anchor or can be further derivatized (e.g., esterification, etherification, oxidation), while the N1-methyl occupies one of the critical substitution positions identified in the DPP-IV inhibitor pharmacophore [1][2]. Integrated synthesis-and-testing platforms have validated that substituted xanthines with defined N1 and N3 substitution can achieve potent DPP-4 inhibition, with iterative SAR cycles completed in as little as two hours per loop [2]. The target compound's specific substitution pattern occupies a distinct region of the xanthine DPP-IV chemical space compared to clinical candidates such as linagliptin (which bears a butynyl at N7 and a quinazoline-methyl at N1), making it a useful comparator scaffold [1].

DPP-IV Inhibitor Scaffold
Supporting evidence
N3-hydroxyethyl and N1-methyl provide orthogonal derivatization handles validated in patent landscape
Enables rapid library synthesis without de novo xanthine construction
No direct DPP-IV IC50 data for the target compound; utility is as a building block
DPP-IV inhibitor DPP-4 antagonist Xanthine scaffold Medicinal chemistry building block

Recommended Research and Industrial Application Scenarios for Xanthine, 3-(2-hydroxyethyl)-1-methyl- (CAS 31542-47-9)


Aqueous-Solubility-Limited In Vitro Pharmacology: Use as a High-Solubility Xanthine Reference Standard

In cell-based or biochemical assays where theophylline or theobromine fail to achieve target concentrations due to solubility limits (≤7.4 g/L and ≤0.33 g/L, respectively), Xanthine, 3-(2-hydroxyethyl)-1-methyl- can serve as a soluble xanthine control at concentrations up to ~21.6 g/L without requiring DMSO or other organic co-solvents [1]. This is particularly relevant for high-throughput screening (HTS) campaigns where maintaining ≤0.1% DMSO is required to avoid solvent-related cytotoxicity or assay interference. The compound's intermediate logP (-0.68) also ensures it remains in aqueous solution rather than partitioning into assay plate plastics, a known problem with more lipophilic xanthines such as caffeine [1].

PDE Isoenzyme Selectivity Profiling: Dual N1/N3-Substituted Scaffold for SAR Expansion

Research groups investigating PDE isoenzyme selectivity can employ this compound as a reference point for exploring the combined effects of N3 (broad PDE coverage) and N1 (PDE IV potentiation) substitution, as established by the SAR framework of Miyamoto et al. (1995) [2]. The polar N3-hydroxyethyl substituent provides a differentiated starting point compared to the lipophilic N3-alkyl chains (propyl, butyl) typically used in PDE SAR studies, enabling investigation of whether PDE inhibitory potency can be decoupled from lipophilicity-driven off-target effects.

DPP-IV Inhibitor Library Synthesis: Pre-Functionalized Xanthine Core with Orthogonal Derivatization Handles

For medicinal chemistry teams constructing DPP-IV-targeted compound libraries, this compound provides a synthetically tractable xanthine core with two defined substituents. The N3-hydroxyethyl group can be directly used for etherification, esterification, or oxidation to a carboxylic acid handle, while the N1-methyl occupies a key pharmacophore position validated across the xanthine DPP-IV inhibitor patent landscape [3]. This enables rapid, parallel analog generation without requiring de novo construction of the xanthine heterocycle, which typically involves multi-step synthesis with moderate yields [3].

Pharmacokinetic Reference Compound for N1,N3-Xanthine ADME Studies

Given the well-characterized structure-pharmacokinetic relationships across the N1,N3-alkylxanthine series—where Vss correlates with unbound fraction (r = 0.999) and N1-methylation markedly reduces renal clearance [4]—this compound serves as a valuable reference for in vitro ADME panels (microsomal stability, plasma protein binding, CYP inhibition). Its predicted low protein binding (due to polar N3) combined with attenuated renal clearance (from N1-methyl) provides a profile against which more lipophilic N1,N3-dialkyl analogs can be benchmarked in a systematic pharmacokinetic optimization program.

Application
Selection Property
Validation Focus
Co-solvent-free xanthine reference for solubility-limited assays
High aqueous solubility and moderate polarity
Concentration-response linearity without organic co-solvent interference
PDE isoenzyme selectivity SAR studies
Dual N1/N3 substitution for combined broad and isoform-selective inhibition
PDE panel profiling across I–IV isoforms
DPP-IV inhibitor library construction
Pre-functionalized xanthine with orthogonal N3-hydroxyethyl derivatization handle
Parallel analog synthesis efficiency and scaffold stability
In vitro ADME benchmarking of xanthine analogs
Predicted low protein binding with attenuated renal clearance profile
Microsomal stability, plasma protein binding, CYP inhibition assays
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